molecular formula C10H21N3 B8002951 2-(1-Propylpiperidin-4-yl)ethanimidamide

2-(1-Propylpiperidin-4-yl)ethanimidamide

Cat. No.: B8002951
M. Wt: 183.29 g/mol
InChI Key: ZYAFJYNZOJJOSE-UHFFFAOYSA-N
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Description

2-(1-Propylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a propyl group and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylpiperidin-4-yl)ethanimidamide typically involves the reaction of 1-propylpiperidine with an appropriate ethanimidamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also involve steps such as purification and crystallization to obtain the final product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The industrial production process may also include quality control measures such as chromatography and spectroscopy to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylpiperidin-4-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The ethanimidamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nucleophiles involved .

Scientific Research Applications

2-(1-Propylpiperidin-4-yl)ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Propylpiperidin-4-yl)ethanimidamide include other piperidine derivatives and ethanimidamide analogs. Some examples are:

  • 1-Propylpiperidine
  • 4-Piperidineethanimidamide
  • N-(1-Propylpiperidin-4-yl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the piperidine ring and ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-2-5-13-6-3-9(4-7-13)8-10(11)12/h9H,2-8H2,1H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAFJYNZOJJOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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